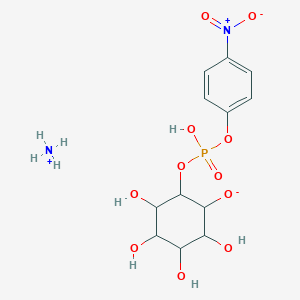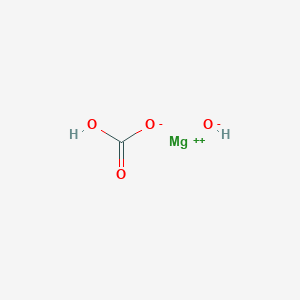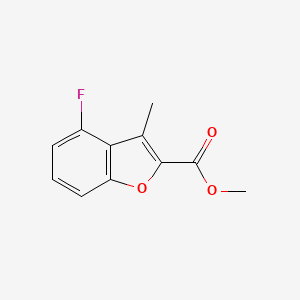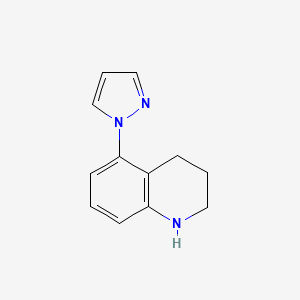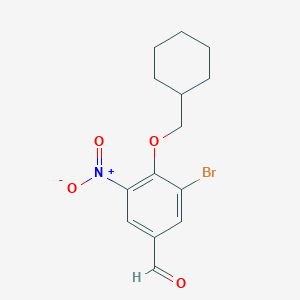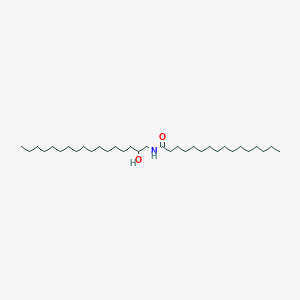
1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9F It is a derivative of benzene, where a fluorine atom, a methyl group, and a prop-2-yn-1-yl group are substituted at different positions on the benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of 1-fluoro-2-methylbenzene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the prop-2-yn-1-yl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can reduce the alkyne group to an alkene or alkane.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the fluorine atom, making the benzene ring more susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate molecular structures and dynamics.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design.
Comparison with Similar Compounds
1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene can be compared with other similar compounds such as:
1-Fluoro-2-methylbenzene: Lacks the prop-2-yn-1-yl group, making it less versatile in chemical reactions.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Contains an oxygen atom in the substituent, which can alter its reactivity and applications.
2-Fluoro-1-methyl-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with different substituent positions, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H9F |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-fluoro-2-methyl-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9F/c1-3-4-9-5-6-10(11)8(2)7-9/h1,5-7H,4H2,2H3 |
InChI Key |
FOLBOTUVRFAWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)



